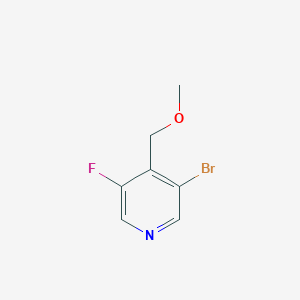

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine

Description

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a halogenated pyridine derivative characterized by bromine and fluorine substituents at positions 3 and 5, respectively, and a methoxymethyl group at position 4.

Properties

IUPAC Name |

3-bromo-5-fluoro-4-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEGEKBIDCEEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine typically involves the bromination and fluorination of a pyridine derivative. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 3-bromo-5-fluoro-4-(methoxymethyl)pyridine, as inhibitors of protein kinases, which play critical roles in cell signaling and cancer progression. The compound serves as a key intermediate in the synthesis of novel small-molecule inhibitors that target specific kinases involved in tumor growth and metastasis .

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects. For instance, derivatives of pyridine are known to interact with potassium channels, which are crucial for neuronal excitability. This interaction can be beneficial in developing treatments for neurological disorders such as multiple sclerosis .

Synthesis and Methodology

Fluorination Reactions

this compound is often utilized in fluorination reactions to introduce fluorine atoms into organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, making it an excellent precursor for synthesizing various fluorinated compounds. For example, the direct fluorination of related pyridine derivatives has been shown to yield meta-fluorinated products effectively .

Building Block for Complex Molecules

This compound is also used as a building block in the synthesis of more complex heterocyclic compounds. Its functional groups can be modified through various chemical reactions, allowing chemists to create diverse molecular architectures that could lead to new therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition, receptor binding, or other biochemical interactions .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position : The placement of substituents significantly impacts reactivity. For example, 3-Bromo-5-fluoro-2-methoxypyridine has a methoxy group at position 2, making it less sterically hindered than the methoxymethyl group at position 4 in the target compound. This positional variance could influence regioselectivity in substitution or coupling reactions.

- Functional Group Variations: The boronate ester in 3-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a key intermediate for Suzuki-Miyaura reactions, whereas the methoxymethyl group in the target compound may act as a protecting group or steric modulator. The amino group in 5-Amino-3-bromo-2-methoxypyridine offers nucleophilic sites for amidation or alkylation, contrasting with the inert methoxymethyl group.

- Electronic Effects: Fluorine and bromine substituents are electron-withdrawing, but the trifluoromethyl group in compounds like 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine introduces stronger inductive effects, enhancing stability and lipophilicity.

Physicochemical Properties

- Molecular Weight and Solubility : The methoxymethyl group in the target compound increases molecular weight compared to simpler derivatives like 3-Bromo-5-fluoro-2-methoxypyridine (MW 188.02 vs. 191.99 for a related compound) . This group may improve solubility in polar aprotic solvents.

- Reactivity : Bromine at position 3 facilitates nucleophilic aromatic substitution (NAS), while fluorine at position 5 stabilizes the ring against electrophilic attacks.

Biological Activity

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrF N

- CAS Number : 1440520-79-5

- Molecular Weight : 215.06 g/mol

- Synonyms : this compound

The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a methoxymethyl group, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. The introduction of the bromine and fluorine substituents typically occurs via halogenation processes, while the methoxymethyl group can be added through alkylation reactions with appropriate alkylating agents.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Compounds with similar structures have been shown to act as kinase inhibitors, impacting pathways related to cell growth and proliferation. Specifically, the nitrogen atom in the pyridine ring may participate in intramolecular hydrogen bonding, enhancing the compound's stability and reactivity in biological systems .

Pharmacological Applications

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar scaffolds exhibit potent inhibitory effects on cancer cell lines. For instance, kinase inhibitors derived from pyridine structures have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .

- A notable case study demonstrated that related compounds inhibited cell proliferation in MDA-MB-231 triple-negative breast cancer cells with IC values significantly lower than traditional chemotherapeutics .

-

Neuroprotective Effects :

- Research indicates that certain pyridine derivatives may influence neuroprotective pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. These compounds may interact with key receptors involved in cognitive function, thereby modulating neuroinflammatory processes .

- Antimicrobial Properties :

Data Table: Biological Activity Summary

| Biological Activity | Target | IC (µM) | Reference |

|---|---|---|---|

| Anticancer (MDA-MB-231) | Kinase Inhibition | 0.126 | |

| Neuroprotection (CNS) | NMDAR Inhibition | Not specified | |

| Antimicrobial | Bacterial Membrane Disruption | Not specified |

Case Studies

- Case Study on Anticancer Efficacy :

- Neuroprotective Study :

Q & A

Q. How can computational tools predict the compound’s reactivity in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.